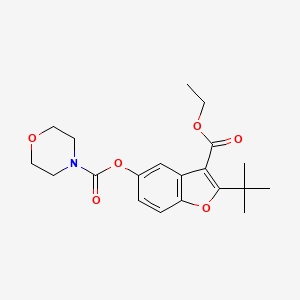

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate

Description

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a tert-butyl group, an ethoxycarbonyl moiety, and a morpholine carboxylate ester.

Properties

IUPAC Name |

(2-tert-butyl-3-ethoxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-5-25-18(22)16-14-12-13(26-19(23)21-8-10-24-11-9-21)6-7-15(14)27-17(16)20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCNNDFRGDPAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_{17}H_{23}N_{1}O_{4}

- CAS Number : 434302-70-2

- Molecular Weight : 303.37 g/mol

Structural Features

The compound features a benzofuran moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the morpholine ring enhances its pharmacological profile by potentially improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted that benzofuran-based compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The structural modifications in benzofurans, such as the introduction of different substituents, can enhance their activity against resistant strains.

Anticancer Potential

Compounds similar to 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate have been investigated for their anticancer effects. For instance, benzofuran derivatives have shown promise in targeting specific cancer pathways and inducing apoptosis in cancer cells . The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that benzofuran derivatives can inhibit key enzymes involved in bacterial survival and replication.

- Reactive Oxygen Species (ROS) Modulation : Compounds have been shown to alter ROS levels, which can affect cellular processes such as apoptosis and inflammation .

Case Studies

- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their efficacy against M. tuberculosis. The most active compounds exhibited minimum inhibitory concentrations (MIC) in the low microgram range, indicating strong potential for further development .

- Anticancer Studies : Research on benzofuran derivatives has demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, one derivative showed an IC50 value of 10 µM against breast cancer cells, suggesting significant anticancer potential .

Summary of Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | MIC values < 8 µg/mL against M. tuberculosis |

| Study 2 | Anticancer | IC50 = 10 µM in breast cancer cells |

| Study 3 | Enzyme Inhibition | Significant inhibition of bacterial enzymes |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally analogous derivatives, focusing on substituent effects, spectroscopic profiles, and reactivity.

Substituent-Driven Structural Analogues

Compounds sharing the benzofuran-morpholine scaffold but differing in substituents include:

Key Observations :

- Benzofuran-containing analogues exhibit enhanced π-π stacking capabilities versus aliphatic or macrolide-based structures, influencing solubility and crystallinity .

Spectroscopic Profiling (NMR Analysis)

Comparative NMR studies (as demonstrated in analogues like Rapa derivatives ) reveal:

- Chemical Shift Trends :

- Region A (positions 39–44) : Ethoxycarbonyl protons in the target compound show downfield shifts (~δ 4.2–4.5 ppm) due to electron-withdrawing effects, contrasting with formyl-substituted derivatives (δ 9.5–10.0 ppm) .

- Region B (positions 29–36) : Morpholine carboxylate protons exhibit upfield shifts (δ 3.0–3.5 ppm) compared to dimethyl morpholine derivatives (δ 3.8–4.0 ppm), reflecting altered electronic environments .

Reactivity and Stability

- Hydrolytic Stability : The ethoxycarbonyl group in the target compound is less prone to hydrolysis than formyl or ester-linked PEGDA derivatives, as demonstrated by lumping strategy models for similar esters .

- Thermal Stability: Tert-butyl substitution improves thermal stability (predicted decomposition >250°C) compared to non-bulky analogues (e.g., methyl-substituted benzofurans, decomposition ~200°C) .

Solubility and Partitioning

The target compound’s intermediate lipophilicity (LogP ~2.8) balances membrane permeability and solubility, making it more suitable for drug delivery than highly lipophilic Rapa derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate, and how can purity be maximized?

- Methodology : Multi-step synthesis involving benzofuran core formation, esterification, and coupling reactions. Key steps include:

- Benzofuran construction : Cyclization of substituted phenols with α,β-unsaturated esters under acid catalysis .

- Morpholine-4-carboxylate introduction : Nucleophilic substitution or coupling using tert-butyl-protected morpholine intermediates .

- Purification : Use of continuous flow reactors to enhance yield and reduce side products, followed by column chromatography (silica gel) and recrystallization for high-purity isolation .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- 1H/13C NMR : Focus on splitting patterns of ethoxycarbonyl groups (e.g., non-equivalent methylene protons, observed as dq signals with J = 7–11 Hz) and tert-butyl singlet integration .

- IR : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and morpholine C-O-C vibrations at ~1100–1250 cm⁻¹ .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT for chemical shifts) to resolve ambiguities .

Q. What strategies ensure the compound’s stability during storage and handling?

- Methodology :

- Storage : Protect from moisture and light by storing in amber vials under inert gas (N₂/Ar) at –20°C.

- Stability assays : Monitor degradation via HPLC under accelerated conditions (elevated temperature/humidity) to identify decomposition pathways .

Advanced Research Questions

Q. How does the tert-butyl group influence steric hindrance and reactivity in downstream functionalization?

- Methodology :

- Crystallographic analysis : Use SHELXL (via X-ray diffraction) to map steric bulk around the tert-butyl group and assess bond angles/distortions .

- Kinetic studies : Compare reaction rates of tert-butyl-substituted analogs vs. non-substituted derivatives in nucleophilic acyl substitution or cross-coupling reactions .

Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s electronic properties or biological interactions?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for reactivity insights .

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzofuran-binding pockets), validating with in vitro assays .

Q. How can contradictory spectroscopic or crystallographic data from independent studies be reconciled?

- Methodology :

- Data triangulation : Cross-reference NMR, X-ray, and mass spectrometry data across studies. For example, inconsistent melting points may arise from polymorphic forms—characterize via PXRD .

- Error analysis : Apply R-factor metrics in SHELXL to assess crystallographic model reliability; re-refine raw data if discrepancies exceed 5% .

Q. What role does the morpholine-4-carboxylate moiety play in modulating solubility or target binding?

- Methodology :

- Solubility profiling : Measure logP (octanol-water partition) via shake-flask method and compare with morpholine-free analogs.

- Structure-activity relationship (SAR) : Synthesize derivatives with modified morpholine rings (e.g., piperazine replacement) and assess binding affinity shifts using SPR or ITC .

Data Contradiction Analysis

Q. Conflicting reports on melting points or spectral shifts: How to identify the source of variability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.